molecular formula C11H13F3N2O2 B13957650 N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine

N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine

Cat. No.: B13957650
M. Wt: 262.23 g/mol
InChI Key: ZHDDRRVVKPTPFE-UHFFFAOYSA-N
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Description

N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features both nitrobenzyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:

    Nitration of Benzylamine: Benzylamine is nitrated to introduce the nitro group at the ortho position.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

    Formation of Propan-2-amine: The final step involves the formation of the propan-2-amine structure through appropriate amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.

Major Products

    Reduction: Formation of N-(2-aminobenzyl)-N-(trifluoromethyl)propan-2-amine.

    Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

N-(2-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of materials with unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Generally, the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-nitrobenzyl)-N-(trifluoromethyl)ethan-2-amine: Similar structure but with an ethyl group instead of a propan-2-amine group.

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine

InChI

InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-5-3-4-6-10(9)16(17)18/h3-6,8H,7H2,1-2H3

InChI Key

ZHDDRRVVKPTPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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